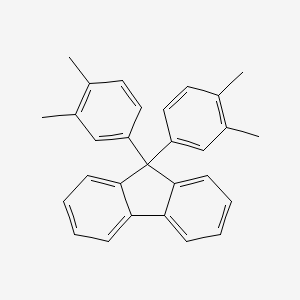

9H-Fluorene, 9,9-bis(3,4-dimethylphenyl)-

Cat. No. B3047234

Key on ui cas rn:

135926-14-6

M. Wt: 374.5 g/mol

InChI Key: CWJAGOKWALHKSF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05009679

Procedure details

A three liter round-bottom flask fitted with a reflux condenser and a gas inlet was charged with 9-fluorenone (36.6 g, 201 mmol) and excess ortho-xylene (710 ml) and stirred under nitrogen atmosphere. Trifluoromethanesulfonic acid (30.0 g, 201 mmol) was slowly added to the solution causing the solution to turn brown/black. The reaction mixture was warmed to 120+/-2° C. for 2 days. A small sample of the reaction mixture (0.5 mol) was removed, neutralized with saturated aqueous NaHCO3 and the organic layer was spotted on a silica TLC plate and eluted with hexanes. Chromatographic results demonstrated complete conversion of the starting materials and the development of a new single fluorescing spot. The entire reaction mixture was neutralized with saturated aqueous NaHCO3, diluted with ethyl acetate (730 ml) decolorized with activated carbon, dried with magnesium sulfate and concentrated to a pale yellow powder. The product was triturated with ethanol and ethyl acetate to afford 50 g (66%) of crude beige product, mp 168°-70° C., which was sufficiently pure for the next step. IR (KBr) 3065w, 3042w, 3020w, 2970w, 2960s, 2945w, 2880vw, 1610vw, 1502m, 1475w, 1448s, 1384w, 1022w, 827w, 812w, 742 +/-2 cm-1.

[Compound]

Name

2970w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2960s

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

2945w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

1502m

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

1475w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

1448s

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

1384w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

1022w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

827w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

812w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

mixture

Quantity

0.5 mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

3065w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

[Compound]

Name

3042w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

3020w

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 20

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.FC(F)(F)S(O)(=O)=O.C([O-])(O)=O.[Na+].[K+].[Br-].[C:30]1([CH3:37])[C:31]([CH3:36])=[CH:32][CH:33]=[CH:34][CH:35]=1>C(OCC)(=O)C>[CH3:37][C:30]1[CH:35]=[C:34]([C:12]2([C:3]3[CH:2]=[CH:1][C:13]([CH3:12])=[C:5]([CH3:6])[CH:4]=3)[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)[CH:33]=[CH:32][C:31]=1[CH3:36] |f:2.3,4.5|

|

Inputs

Step One

[Compound]

|

Name

|

2970w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

2960s

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

2945w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

1502m

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

1475w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

1448s

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

1384w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

1022w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

827w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

812w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

|

Name

|

|

|

Quantity

|

36.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)=O

|

|

Name

|

|

|

Quantity

|

710 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Step Twelve

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(S(=O)(=O)O)(F)F

|

Step Thirteen

|

Name

|

|

|

Quantity

|

730 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Fourteen

[Compound]

|

Name

|

mixture

|

|

Quantity

|

0.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)[O-].[Na+]

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step 18

[Compound]

|

Name

|

3065w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 19

[Compound]

|

Name

|

3042w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 20

[Compound]

|

Name

|

3020w

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred under nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three liter round-bottom flask fitted with a reflux condenser and a gas inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was warmed to 120+/-2° C. for 2 days

|

|

Duration

|

2 d

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Chromatographic results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The entire reaction mixture

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a pale yellow powder

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was triturated with ethanol and ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 50 g (66%) of crude beige product, mp 168°-70° C., which

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC=1C=C(C=CC1C)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |